molecular formula C8H8N2 B1320840 3-Methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 22930-75-2

3-Methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1320840
CAS No.: 22930-75-2
M. Wt: 132.16 g/mol
InChI Key: RXHOENUBSKBJOV-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system.

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-pyrrolo[3,2-C]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, a process essential for cell division and microtubule dynamics . By binding to the colchicine-binding site on tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis through its interaction with tubulin . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it disrupts the balance of microtubule dynamics, which is critical for cell mitosis and signal transduction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acids such as threonine and asparagine . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound maintains its inhibitory effects on tubulin polymerization, although its potency may decrease due to degradation . Long-term studies have shown that this compound can cause sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to accumulate in cancer cells, where it exerts its cytotoxic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments or organelles, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrole-pyridine fused ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-8-2-3-9-5-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOENUBSKBJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612153
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22930-75-2
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22930-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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